2-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}pyridine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}pyridine-4-carbonitrile is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic core, combined with the pyridine and phenyl groups, contributes to its distinct reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}pyridine-4-carbonitrile typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic structure can be synthesized through a [2+2] cycloaddition reaction between an endocyclic alkene and an isocyanate.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, where a phenyl halide reacts with the spirocyclic intermediate in the presence of a Lewis acid catalyst.
Pyridine Ring Formation: The pyridine ring is typically constructed through a condensation reaction involving a suitable nitrile precursor and an aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale operations. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing robust purification techniques such as crystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}pyridine-4-carbonitrile undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}pyridine-4-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing new pharmaceuticals, particularly in the development of drugs targeting neurological disorders due to its potential activity on central nervous system receptors.
Materials Science: The compound’s unique structure makes it a candidate for creating novel materials with specific electronic or optical properties.
Biological Studies: It is used in studying enzyme inhibition and receptor binding, providing insights into biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The
Properties
IUPAC Name |
2-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3/c19-11-14-6-7-20-17(8-14)21-12-18(13-21)9-16(10-18)15-4-2-1-3-5-15/h1-8,16H,9-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJZTBPENTZFOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CN(C2)C3=NC=CC(=C3)C#N)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.